2-Quinolinethiol CAS number and properties
2-Quinolinethiol CAS number and properties
An In-depth Technical Guide to 2-Quinolinethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Quinolinethiol (also known as quinoline-2-thiol), a heterocyclic compound of significant interest in medicinal chemistry, materials science, and analytical chemistry. The document details its chemical and physical properties, established synthesis protocols, biological activities, and key applications.
Core Properties of 2-Quinolinethiol
2-Quinolinethiol is an aromatic sulfur-containing heterocyclic compound.[1] Its chemical identity and core properties are summarized below.
Chemical Identification
| Identifier | Value |
|---|---|
| CAS Number | 2637-37-8[2][3][4][5] |
| Molecular Formula | C₉H₇NS[2][3][4][6] |
| Molecular Weight | 161.22 g/mol [2][3][4][6] |
| IUPAC Name | Quinoline-2-thiol[3] |
| Synonyms | 2-Mercaptoquinoline, Quinoline-2(1H)-thione, 1,2-Dihydro-2-quinolinethione[6][7] |
| InChI Key | KXZSVYHFYHTNBI-UHFFFAOYSA-N[3][8] |
| SMILES | Sc1ccc2ccccc2n1[3][8] |
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 174-176 °C | [4][6][9] |
| Boiling Point | 261.1 °C @ 760 mmHg 178 °C @ 0.5 Torr | [6][9] |
| Density | 1.27 g/cm³ | [6] |
| Appearance | Yellow to orange powder | [9] |
| pKa | pK1: -1.44 (+1); pK2: 10.21 (0) (at 20°C) | [9] |
| LogP | 2.52350 |[6] |
A notable characteristic of 2-Quinolinethiol is its existence in a tautomeric equilibrium with its thione form, quinoline-2(1H)-thione.[1][7] Spectroscopic and computational studies indicate that the thione form is the predominant tautomer in solution.[1][10] This tautomerism is critical to its reactivity and its mode of interaction with biological targets.[1]
Synthesis Methodologies and Experimental Protocols
Several reliable methods for the synthesis of the 2-quinolinethiol scaffold have been reported.[7] The selection of a specific route often depends on the availability of starting materials and the desired substitution patterns on the quinoline ring.[7]
Method 1: Synthesis from Quinoline N-Oxides
This modern, metal-free approach utilizes readily available quinoline N-oxides and thiourea to produce 2-quinolinethiones with high regioselectivity and in good to excellent yields.[7][11] The reaction proceeds under mild conditions.[7][11]
Experimental Protocol:
-
Dissolve the corresponding quinoline N-oxide (1.0 mmol) in acetonitrile (MeCN, 5 mL).[7]
-
Add thiourea (2.0 mmol, 2.0 equiv.) to the solution.[7]
-
Cool the mixture to 0 °C in an ice bath.[7]
-
Slowly add triflic anhydride (2.0 mmol, 2.0 equiv.) to the stirred mixture.[7]
-
Allow the reaction to warm to room temperature and continue stirring for the required time (monitored by TLC).[7]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 10 mL).[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to yield the desired quinoline-2-thione.[7]
Caption: Workflow for the synthesis of 2-Quinolinethiol from Quinoline N-Oxides.
Method 2: Synthesis from 2-Chloroquinoline Derivatives
A classical and robust method involves the nucleophilic substitution of a chlorine atom at the 2-position of the quinoline ring with a sulfur nucleophile, such as sodium sulfide.[7]
Experimental Protocol:
-
Dissolve the 2-chloroquinoline derivative (e.g., 2-chloroquinoline-3-carbaldehyde, 1.0 mmol) in dry N,N-dimethylformamide (DMF, 5 mL).[7]
-
Add powdered sodium sulfide (Na₂S, 1.5 mmol, 1.5 equiv.).[7]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).[7]
-
After completion, pour the reaction mixture into ice-water.[7]
-
Acidify the mixture with acetic acid to precipitate the product.[7]
-
Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the 2-quinolinethiol derivative.[7]
Caption: Workflow for the synthesis of 2-Quinolinethiol from 2-Chloroquinolines.
Biological Activities and Applications in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, and 2-quinolinethiol derivatives have been extensively studied for their wide-ranging pharmacological activities.[1][12]
Data on Biological Activities
| Activity | Target/Mechanism | Example Application | References |
|---|---|---|---|
| Anticancer | DNA intercalation, Topoisomerase inhibition, Induction of apoptosis | Development of novel chemotherapeutic agents | [1][8][13] |
| Antimalarial | Effective against Plasmodium falciparum, including drug-resistant strains | Combating malaria | [1] |
| Antibacterial | Various mechanisms | Development of new antibiotics | [12][14] |
| JAK2/STAT3 Inhibition | Inhibition of the JAK2/STAT3 signaling pathway | Potential anti-breast cancer activity |[10] |
Mechanism of Action: DNA Intercalation & Topoisomerase Inhibition
The planar structure of the quinoline ring allows certain derivatives to insert themselves between the base pairs of DNA (intercalation).[1] This action can disrupt critical cellular processes like DNA replication and transcription.[1] Furthermore, some derivatives act as inhibitors of topoisomerase enzymes, which are vital for managing DNA topology during cell division.[1] This dual-action potential makes them attractive candidates for anticancer drug development.
Caption: Anticancer action via DNA intercalation and topoisomerase inhibition.
Other Applications
Beyond medicine, 2-quinolinethiol derivatives serve as effective fluorescent sensors for detecting metal ions and changes in pH.[1][10] The thiol group can chelate with metal ions, causing a detectable change in the molecule's fluorescence.[1] The compound has also been used in electrochemical studies.[8]
Safety and Handling
2-Quinolinethiol is classified as a hazardous substance and requires careful handling in a laboratory setting.[15]
GHS Hazard Information
| Category | Code | Description |
|---|---|---|
| Classification | Eye Irrit. 2 Skin Irrit. 2 STOT SE 3 | Causes serious eye irritation Causes skin irritation May cause respiratory irritation |
| Signal Word | Warning | |
| Hazard Statements | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | Avoid breathing vapors, wash skin thoroughly after handling, use in a well-ventilated area, wear protective equipment, specific first aid measures.[8][15] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[15][16] A NIOSH/MSHA approved respirator (e.g., N95 dust mask) should be used if exposure limits are exceeded or irritation is experienced.[16]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[15] Ensure eyewash stations and safety showers are readily accessible.[17]
-
Storage: Store in a well-ventilated place with the container tightly closed.[15][16] Recommended storage temperature is 2-8°C under an inert atmosphere.[5][9]
-
Fire Safety: The compound is a combustible solid. In case of fire, use carbon dioxide, powder, or water spray.[16] Thermal decomposition can release toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx).[6]
Conclusion
2-Quinolinethiol and its derivatives are a versatile and enduring class of heterocyclic compounds.[1] Their synthetic accessibility, coupled with a rich and tunable range of biological and photophysical properties, ensures their continued importance.[1][11] From foundational roles in the development of new therapeutic agents to applications in materials science and analytical sensing, these molecules present ongoing opportunities for innovation in scientific research.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. QUINOLINE-2-THIOL | CAS 2637-37-8 [matrix-fine-chemicals.com]
- 4. 2-Quinolinethiol , 97% , 2637-37-8 - CookeChem [cookechem.com]
- 5. 2637-37-8|Quinoline-2-thiol|BLD Pharm [bldpharm.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-硫代喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-QUINOLINETHIOL CAS#: 2637-37-8 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
